N1,N2-Bis(4-(tert-butyl)phenyl)benzene-1,2-diamine
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Overview
Description
N1,N2-Bis(4-(tert-butyl)phenyl)benzene-1,2-diamine is an organic compound with the molecular formula C26H32N2 and a molecular weight of 372.55 g/mol . This compound is characterized by the presence of two tert-butylphenyl groups attached to a benzene-1,2-diamine core. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N1,N2-Bis(4-(tert-butyl)phenyl)benzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with 4-tert-butylbenzene . The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, and the product is purified using standard techniques such as recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N1,N2-Bis(4-(tert-butyl)phenyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
N1,N2-Bis(4-(tert-butyl)phenyl)benzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N1,N2-Bis(4-(tert-butyl)phenyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with specific pathways involved in cellular signaling and metabolism .
Comparison with Similar Compounds
N1,N2-Bis(4-(tert-butyl)phenyl)benzene-1,2-diamine can be compared with other similar compounds such as:
N1,N4-Bis(4-butylphenyl)benzene-1,4-diamine: This compound has a similar structure but with butyl groups instead of tert-butyl groups, leading to different chemical properties and applications.
4,4’-Di-tert-butylbiphenyl: This compound contains two tert-butyl groups attached to a biphenyl core, and it is used in different applications such as the production of homoallylic amine derivatives.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for a variety of research and industrial applications.
Properties
IUPAC Name |
1-N,2-N-bis(4-tert-butylphenyl)benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2/c1-25(2,3)19-11-15-21(16-12-19)27-23-9-7-8-10-24(23)28-22-17-13-20(14-18-22)26(4,5)6/h7-18,27-28H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYYWQKKBAOIKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC=C2NC3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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